Asp-Asp

Description

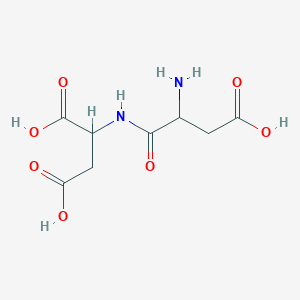

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-carboxypropanoyl)amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O7/c9-3(1-5(11)12)7(15)10-4(8(16)17)2-6(13)14/h3-4H,1-2,9H2,(H,10,15)(H,11,12)(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYULLIZUDQONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Aspartate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58471-53-7 | |

| Record name | NSC332639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Asp-Asp Dipeptide: A Technical Whitepaper on its Biological Significance and Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dipeptide aspartyl-aspartate (Asp-Asp), composed of two L-aspartic acid residues, is a fundamental biomolecule whose specific biological functions are an emerging area of research. While extensive literature documents the critical roles of its constituent amino acid, L-aspartic acid, as a neurotransmitter, a key metabolite in the urea (B33335) and tricarboxylic acid (TCA) cycles, and a precursor for nucleotide biosynthesis, the defined signaling or regulatory roles of the Asp-Asp dipeptide itself are not well-characterized.[1][2] This technical guide synthesizes the current understanding of aspartic acid's physiological functions, the significance of Asp-Asp motifs within larger protein structures, and the potential biological activities of the Asp-Asp dipeptide. We further provide an overview of experimental protocols for the study of short acidic peptides and highlight potential avenues for future research in drug development and cellular biology.

Introduction: The Centrality of Aspartic Acid in Cellular Function

Aspartic acid, a non-essential amino acid, exists in two isoforms, L-aspartic acid (L-Asp) and D-aspartic acid (D-Asp).[2] L-Asp is a cornerstone of numerous metabolic pathways, including protein and nucleotide synthesis, the urea cycle, and gluconeogenesis.[1] In the central nervous system, both L-Asp and D-Asp, along with L-glutamate, are classified as excitatory neurotransmitters.[1] They are known to bind to N-methyl-D-aspartate (NMDA) receptors, playing a role in synaptic plasticity and memory formation.[3][4][5] D-Asp, in particular, has been identified as a significant molecule in neurogenesis and hormone regulation.[3][5][6][7][8] Given the multifaceted roles of its constituent amino acid, the Asp-Asp dipeptide presents an intriguing subject for investigation into its potential as a bioactive molecule.

Biological Context of the Asp-Asp Dipeptide

Direct evidence for a specific signaling or regulatory function of the free Asp-Asp dipeptide in mammals is currently limited. However, its presence has been noted in certain microorganisms. For instance, Asp-Asp is recognized as a metabolite in Mycoplasma genitalium and has been reported in Trypanosoma brucei.[9]

While the standalone function of the Asp-Asp dipeptide is an area requiring further exploration, the "Asp-Asp" motif is of significant interest in the context of protein structure and function.

The Asp-Asp Motif in Protein Structure and Stability

Within polypeptide chains, the sequence of amino acids can profoundly influence a protein's structure and function. The Asp-Asp motif is known to be a "hot spot" for post-translational modifications, specifically isomerization and racemization.[10] This non-enzymatic process can lead to the formation of isoaspartate (isoAsp), which introduces a "kink" in the peptide backbone and can alter the protein's three-dimensional structure, potentially affecting its biological activity and stability.[11] The isomerization of Asp residues, particularly in Asp-Asp motifs, is a critical degradation pathway for therapeutic proteins, such as monoclonal antibodies, and is an important consideration in their formulation and storage.[10]

Potential Biological Functions of Asp-Asp Dipeptide

Based on the known functions of aspartic acid and related short peptides, several potential biological roles for the Asp-Asp dipeptide can be hypothesized:

-

Neuromodulation: Given that both L-Asp and D-Asp are excitatory neurotransmitters, the Asp-Asp dipeptide could potentially act as a neuromodulator, influencing synaptic transmission by interacting with neuronal receptors.

-

Metabolic Regulation: As a small, charged molecule, Asp-Asp could play a role in intercellular signaling within specific tissues, potentially influencing metabolic pathways where aspartate is a key substrate.

-

Biomineralization: Aspartate-rich proteins and peptides are known to be involved in biomineralization processes by interacting with inorganic crystal surfaces.[12] The high density of carboxylate groups in the Asp-Asp dipeptide suggests it could have a similar, albeit more modest, role in modulating crystal nucleation and growth.[12]

Further research is necessary to validate these hypotheses and to elucidate the specific mechanisms of action of the Asp-Asp dipeptide.

Quantitative Data

| Tissue/Fluid | Organism | Concentration | Reference |

| Brain | Mouse | Variable, depending on region | [13] |

| Blood | Human | ~3 µM | [1] |

| Various Tissues | Human | 0.5–5 mM | [1] |

Table 1: Reported concentrations of L-aspartic acid in various biological samples.

Experimental Protocols

The study of the Asp-Asp dipeptide and other short, acidic peptides requires specific experimental methodologies.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS): This is the standard method for synthesizing peptides of a defined sequence.

-

Resin Selection: A suitable resin, such as a Wang or Rink Amide resin, is chosen based on the desired C-terminal functionality (acid or amide).

-

Amino Acid Coupling: The C-terminal aspartic acid, with its N-terminus protected by an Fmoc group and its side chain protected (e.g., with OtBu), is coupled to the resin.

-

Fmoc Deprotection: The Fmoc group is removed using a mild base, typically 20% piperidine (B6355638) in DMF, to expose the free amine for the next coupling step.

-

Sequential Coupling: The second Fmoc-protected aspartic acid is then coupled to the resin-bound amino acid.

-

Cleavage and Deprotection: Once the synthesis is complete, the dipeptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]

Note on Aspartimide Formation: The Asp-Asp sequence is particularly prone to the formation of a cyclic aspartimide intermediate during Fmoc deprotection.[16][17] This side reaction can lead to the formation of β-aspartyl peptides and racemization.[16] The use of specific protecting groups for the aspartic acid side chain and modified deprotection conditions can help to minimize this side reaction.[17]

Characterization and Analysis

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and connectivity of the amino acid residues.

-

Amino Acid Analysis (AAA): To determine the amino acid composition and quantify the peptide content.

Biological Activity Assays

-

Receptor Binding Assays: To investigate the interaction of the Asp-Asp dipeptide with specific neuronal receptors, such as NMDA receptors.

-

Cell-Based Assays: To assess the effect of the dipeptide on cellular processes like proliferation, differentiation, or signaling pathways in relevant cell lines (e.g., neuronal cells, hepatocytes).

-

Enzymatic Assays: To determine if the Asp-Asp dipeptide can act as a substrate or inhibitor for specific proteases or other enzymes.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for the Asp-Asp dipeptide has not been elucidated, we can visualize the established pathway for its constituent, D-aspartic acid, in hormone regulation.

Caption: Signaling pathway of D-aspartic acid in Leydig cells leading to testosterone synthesis.

Below is a logical workflow for the investigation of the biological activity of a novel dipeptide like Asp-Asp.

Caption: Experimental workflow for investigating the biological function of the Asp-Asp dipeptide.

Conclusion and Future Directions

The biological function of the Asp-Asp dipeptide remains a nascent field of study. While its constituent amino acid, aspartic acid, is a well-established and critical player in numerous physiological processes, the specific roles of the dipeptide are yet to be fully elucidated. The presence of Asp-Asp as a metabolite in microorganisms suggests it is a biologically relevant entity.[9] Future research should focus on:

-

Quantification in Mammalian Tissues: Determining the endogenous concentrations of the Asp-Asp dipeptide in various mammalian tissues and fluids to understand its physiological context.

-

Functional Screening: Conducting comprehensive screening of the Asp-Asp dipeptide against a panel of receptors, enzymes, and cell types to identify potential biological activities.

-

In Vivo Studies: Investigating the effects of Asp-Asp administration in animal models to understand its physiological and potential pharmacological effects.

A deeper understanding of the biological function of the Asp-Asp dipeptide could open new avenues for drug development, particularly in the areas of neuromodulation and metabolic regulation. The insights gained from such research will also contribute to a more complete picture of the roles that small peptides play in cellular communication and homeostasis.

References

- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartic Acid (Asp) Amino Acid - Creative Peptides [creative-peptides.com]

- 3. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-aspartate: an atypical amino acid with neuromodulatory activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - ProQuest [proquest.com]

- 8. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aspartyl-aspartic acid | C8H12N2O7 | CID 471583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asp-Asp-Asp-Asp Peptide|Research Use Only [benchchem.com]

- 13. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. media.iris-biotech.de [media.iris-biotech.de]

- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Aspartyl-Aspartate Isomers in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartic acid, a fundamental amino acid, exists in various isomeric forms within the cellular environment, each playing distinct and critical roles in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the functions of L-aspartate, D-aspartate, and the post-translationally formed isoaspartate. We delve into their involvement in key signaling pathways, present quantitative data on their prevalence, and provide detailed experimental protocols for their study. This document aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the cellular processes modulated by these aspartyl-aspartate isomers.

Introduction

The presence and function of aspartic acid extend far beyond its canonical role as a protein building block. The stereoisomer D-aspartate and the isomeric form isoaspartate, arising from protein aging and degradation, are now recognized as significant players in cellular signaling, neurotransmission, and age-related cellular decline. Understanding the nuanced roles of these aspartyl-aspartate variants is crucial for elucidating complex cellular mechanisms and for the development of novel therapeutic strategies.

L-Aspartate: A Central Hub in Cellular Metabolism

L-aspartate is a non-essential amino acid that serves as a critical node in numerous metabolic pathways.

-

Protein and Nucleotide Synthesis: L-aspartate is a direct precursor for the synthesis of other amino acids, including asparagine, methionine, threonine, and lysine (B10760008) in microorganisms and plants.[1] In all organisms, it is a key contributor of nitrogen and carbon atoms for the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA.[2][3]

-

Energy Metabolism: It participates in the malate-aspartate shuttle, a crucial mechanism for transporting reducing equivalents from the cytoplasm to the mitochondria for ATP production.[4] L-aspartate can also be converted to oxaloacetate, an intermediate in the citric acid cycle.[2]

-

Urea (B33335) Cycle: L-aspartate is an essential component of the urea cycle, where it facilitates the detoxification of ammonia (B1221849) by contributing a nitrogen atom to the formation of argininosuccinate.[2]

-

Neurotransmission: L-aspartate acts as an excitatory neurotransmitter in the central nervous system, though it is less potent than glutamate (B1630785).[1]

D-Aspartate: A Key Signaling Molecule

Initially thought to be absent in higher organisms, D-aspartate is now established as an important signaling molecule, particularly in the nervous and endocrine systems.[5]

-

Neurotransmission and Neuromodulation: D-aspartate functions as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2][5] It is found in synaptic vesicles and is released in a activity-dependent manner.[6]

-

Endocrine Regulation: D-aspartate is involved in the synthesis and release of several hormones. In the testes, it stimulates testosterone (B1683101) production in Leydig cells through the activation of the cAMP and MAPK signaling pathways.[7][8] It also modulates the release of hormones from the pituitary and pineal glands.[8]

-

Spermatogenesis: D-aspartate has been shown to play a role in spermatogenesis by promoting the proliferation of spermatogonia through the MAPK and AKT signaling pathways.[7]

D-Aspartate Signaling Pathways

D-aspartate exerts its effects by activating specific intracellular signaling cascades.

-

MAPK Pathway in Leydig Cells: In testicular Leydig cells, D-aspartate binds to NMDA receptors, leading to the activation of the Raf-MEK-ERK signaling cascade. This results in the increased expression of steroidogenic acute regulatory (StAR) protein, a key factor in testosterone synthesis.[7]

-

cAMP Pathway in Leydig Cells: The binding of D-aspartate to its receptor can also activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to promote steroidogenesis.[7]

-

MAPK and AKT Pathways in Spermatogonia: In spermatogonia, D-aspartate-mediated activation of the MAPK and PI3K/AKT pathways promotes cell proliferation and survival, contributing to the process of spermatogenesis.[7]

Isoaspartate: A Marker of Protein Aging and Damage

Isoaspartate is a damaging post-translational modification that arises from the spontaneous deamidation of asparagine or the isomerization of aspartic acid residues within proteins.[9]

-

Formation and Accumulation: The formation of isoaspartate introduces a "kink" in the polypeptide backbone, which can disrupt the protein's three-dimensional structure and lead to a loss of function.[10] This modification accumulates in long-lived proteins, such as crystallins in the eye lens, and is associated with aging and age-related diseases like cataracts and Alzheimer's disease.[10][11]

-

The PIMT Repair System: Cells have evolved a repair mechanism to counteract the accumulation of isoaspartate. The enzyme Protein L-isoaspartyl Methyltransferase (PIMT) recognizes the isoaspartyl residue and initiates its conversion back to a normal L-aspartyl residue through a succinimide (B58015) intermediate.[10][12] However, this repair process is not always complete, leading to the gradual accumulation of damaged proteins.[13]

-

Gain-of-Function Role: Interestingly, in some cases, the formation of isoaspartate can lead to a gain of function. For example, the deamidation of an asparagine residue in fibronectin to form isoaspartate creates a novel integrin-binding site.[14][15]

Quantitative Data

Table 1: D-Aspartate Concentrations in Mammalian Tissues

| Tissue | Species | Concentration (μmol/g wet tissue) | Reference |

| Brain (Gray Matter) | Human (Normal) | ~0.48 - 0.65 (mean 0.56) | [16][17] |

| Brain (Gray Matter) | Human (Alzheimer's) | ~0.60 - 0.90 (mean 0.69) | [16][17] |

| Brain (White Matter) | Human (Normal) | ~0.51 - 0.62 (mean 0.57) | [16][17] |

| Brain (White Matter) | Human (Alzheimer's) | ~0.55 - 0.72 (mean 0.64) | [16][17] |

| Pineal Gland | Rat | Highest in mammalian tissues | [18] |

| Adrenal Medulla | Rat | High concentration | [18] |

| Posterior Pituitary | Rat | High concentration | [18] |

Table 2: Isoaspartate Levels in Aged Proteins

| Protein | Tissue/Condition | Isoaspartate Level | Reference |

| Calmodulin | Bovine Brain (in vitro aged) | >1.2 mol/mol of calmodulin | [19] |

| Crystallins | Human Lens (aged) | High levels, up to 17,200 pmol/mg of protein | [5] |

| Various | SH-SY5Y neuroblastoma cell lysate (in vitro aged) | Quantifiable in 105 proteins after 50 days | [2] |

Table 3: Kinetic Parameters of Protein L-isoaspartyl Methyltransferase (PIMT)

| Enzyme Source | Substrate | Km (μM) | Vmax (nmol/min/mg) | Reference |

| Thermotoga maritima | Ovalbumin | 1.6 | 164 (at 85°C) | [10] |

| Human Erythrocyte | Ovalbumin | 0.26 | ~9.1 (at 37°C) | [10] |

Experimental Protocols

Quantification of Isoaspartate using the ISOQUANT® Kit

This protocol is based on the principle that Protein L-isoaspartyl Methyltransferase (PIMT) specifically transfers a methyl group from S-adenosyl-L-methionine (SAM) to isoaspartyl residues. The resulting S-adenosyl-L-homocysteine (SAH) is then quantified.

Materials:

-

ISOQUANT® Isoaspartate Detection Kit (Promega)

-

Protein sample

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare protein samples in a buffer compatible with the PIMT enzyme reaction (e.g., 100 mM sodium phosphate, pH 7.4).

-

Reaction Setup: In a 96-well plate, add the protein sample, PIMT enzyme, and SAM according to the kit instructions. Include standards and controls provided in the kit.

-

Incubation: Incubate the plate at 37°C for the recommended time to allow for the methylation reaction.

-

SAH Detection: Add the SAH detection reagent, which typically involves an enzymatic cascade leading to a colorimetric or fluorometric readout.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the concentration of isoaspartate in the sample by comparing the signal to the standard curve generated from the SAH standards.[20]

Western Blot Analysis of MAPK (ERK) Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway, in response to D-aspartate stimulation.

Materials:

-

Cell line of interest (e.g., Leydig cells, spermatogonia)

-

D-aspartate

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and then treat with various concentrations of D-aspartate for different time points. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and then separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[4][12][14][21]

NMDA Receptor Activation Assay

This assay measures the influx of calcium into cells upon activation of NMDA receptors by D-aspartate.

Materials:

-

Cells expressing NMDA receptors (e.g., primary neurons or a transfected cell line)

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

D-aspartate

-

Glycine (B1666218) (co-agonist)

-

NMDA receptor antagonist (e.g., AP5) for control

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate.

-

Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Agonist Addition: Add D-aspartate and glycine to the wells to activate the NMDA receptors. For control wells, pre-incubate with an NMDA receptor antagonist before adding the agonists.

-

Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time. An increase in fluorescence indicates calcium influx.

-

Data Analysis: Quantify the change in fluorescence intensity to determine the extent of NMDA receptor activation.[22][23][24][25]

cAMP Assay

This protocol outlines a competitive enzyme-linked immunoassay (ELISA) to measure intracellular cAMP levels in response to D-aspartate.

Materials:

-

Cells of interest

-

D-aspartate

-

Cell lysis buffer

-

cAMP assay kit (e.g., from Cell Signaling Technology)

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with D-aspartate for various times.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Assay: Perform the competitive ELISA according to the kit manufacturer's instructions. This typically involves incubating the cell lysate with an HRP-conjugated cAMP and an anti-cAMP antibody coated on a microplate.

-

Detection: Add a substrate for HRP and measure the color development using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.

-

Quantification: Determine the cAMP concentration from a standard curve.[26][27][28]

Visualizations

Signaling Pathways

Caption: D-Aspartate signaling in Leydig cells.

Caption: Isoaspartate formation and repair cycle.

Experimental Workflows

Caption: Western blot workflow for pERK detection.

Conclusion

The study of aspartyl-aspartate isomers has revealed a complex and elegant layer of cellular regulation. From the central metabolic role of L-aspartate to the nuanced signaling of D-aspartate and the implications of isoaspartate formation in protein aging, it is clear that these molecules are of profound importance in health and disease. The experimental protocols and data presented in this guide provide a foundation for further research into these fascinating molecules and their potential as therapeutic targets. As our understanding of the intricate roles of aspartyl-aspartate isomers continues to grow, so too will the opportunities for innovative drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of Trends Underlying Aspartic Acid Isomerization in Intact Proteins Reveals Unusually Rapid Isomerization of Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The l-isoaspartate modification within protein fragments in the aging lens can promote protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic method to measure protein L-isoaspartyl/D-aspartyl o-methyltransferase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid survey of four Asp isomers in disease-related proteins by LC-MS combined with commercial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Damaged proteins bearing L-isoaspartyl residues and aging: a dynamic equilibrium between generation of isomerized forms and repair by PIMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A highly active protein repair enzyme from an extreme thermophile: the L-isoaspartyl methyltransferase from Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of isomeric (l-α-, l-β-, D-α-, D-β-) aspartyl residues in proteins from elderly donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13 Protein L-isoaspartyl, D-aspartyl O-methyltransferases: Catalysts for protein repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Spontaneous formation of L-isoaspartate and gain of function in fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of D-aspartate in normal and Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. pnas.org [pnas.org]

- 19. In vitro aging of calmodulin generates isoaspartate at multiple Asn-Gly and Asp-Gly sites in calcium-binding domains II, III, and IV - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Activation and desensitization of N-methyl-D-aspartate receptors in nucleated outside-out patches from mouse neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 28. spandidos-publications.com [spandidos-publications.com]

The Aspartyl-Aspartate (Asp-Asp) Dipeptide: An Inquiry into its Potential as a Signaling Molecule

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of the Asp-Asp dipeptide as a signaling molecule. While direct evidence for a signaling role of the Asp-Asp dipeptide is currently limited in published scientific literature, this document provides a comprehensive overview of the known signaling functions of its constituent amino acid, aspartate, in both its L- and D-isomeric forms. Furthermore, we will examine the biological activities of other aspartate-containing peptides to build a foundational hypothesis for the potential signaling pathways and mechanisms of the Asp-Asp dipeptide. This guide aims to serve as a resource for researchers and drug development professionals interested in exploring this novel area of cell signaling, offering detailed experimental protocols and conceptual frameworks for future investigation.

Introduction: The Precedent for Aspartate in Cellular Signaling

Aspartic acid, in its L- and D-isomeric forms, is a well-established excitatory neurotransmitter and neuromodulator in the central nervous system.[1][2] It plays a crucial role in synaptic transmission and plasticity, primarily through its interaction with N-methyl-D-aspartate (NMDA) receptors.[2][3] Given that the biological activity of peptides can differ significantly from their constituent amino acids, the question arises: does the Asp-Asp dipeptide possess unique signaling properties?

This guide will delve into the known signaling pathways of L- and D-aspartate to provide a basis for understanding how an Asp-Asp dipeptide might function. We will then review the literature on other short aspartate-containing peptides that have demonstrated biological activity, offering clues to the potential functions of Asp-Asp.

The Signaling Landscape of D-Aspartate and L-Aspartate

Both L- and D-aspartate are recognized as excitatory neurotransmitters that can depolarize the postsynaptic membrane.[2] Their primary mode of action is through the activation of NMDA-type glutamate (B1630785) receptors.[2]

Receptor Interactions and Downstream Effects

The signaling cascades initiated by aspartate are complex and cell-type specific. A generalized pathway primarily involves the activation of NMDA receptors, leading to an influx of Ca²⁺ ions. This calcium surge acts as a second messenger, triggering a multitude of downstream signaling events.

| Molecule | Receptor(s) | Key Downstream Effectors | Primary Cellular Response |

| L-Aspartate | NMDA Receptor | Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), Adenylyl Cyclase | Excitatory postsynaptic potentials, synaptic plasticity |

| D-Aspartate | NMDA Receptor | cAMP, Protein Kinase A (PKA) | Neurotransmission, hormone synthesis and release[4][5] |

Diagram: Generalized Aspartate Signaling Pathway

Caption: Generalized signaling pathway for L/D-Aspartate via the NMDA receptor.

Aspartate-Containing Peptides: Clues to Asp-Asp Function

While direct signaling data for the Asp-Asp dipeptide is scarce, other aspartate-containing peptides have demonstrated notable biological activities, which may provide insights into the potential roles of Asp-Asp.

-

Pro-Asp Dipeptide: This dipeptide has been shown to promote the secretion and gene expression of Insulin-like Growth Factor 1 (IGF-1) in hepatocytes by enhancing the GH-mediated JAK2/STAT5 signaling pathway.[6]

-

Aspartate-rich Peptides (e.g., Asp-Asp-Asp-Tyr): These peptides have been investigated for their antioxidant properties, demonstrating a direct free-radical scavenging effect and the ability to reduce levels of reactive oxygen species (ROS).[7]

These examples suggest that aspartate-containing peptides can indeed function as signaling molecules, modulating pathways involved in growth factor secretion and cellular stress responses.

Hypothetical Signaling Mechanisms for the Asp-Asp Dipeptide

Based on the known functions of aspartate and related peptides, we can propose several hypothetical signaling mechanisms for the Asp-Asp dipeptide.

Diagram: Hypothetical Asp-Asp Signaling Workflow

Caption: Hypothetical signaling mechanisms for the Asp-Asp dipeptide.

Proposed Experimental Protocols for Investigating Asp-Asp Signaling

To elucidate the potential signaling role of the Asp-Asp dipeptide, a systematic experimental approach is required. Below are detailed methodologies for key initial experiments.

Receptor Binding Assays

Objective: To determine if the Asp-Asp dipeptide binds to known or novel cell surface receptors.

Methodology:

-

Cell Culture: Culture cell lines known to express a variety of G-protein coupled receptors (GPCRs) and ion channels (e.g., HEK293, CHO, or neuronal cell lines).

-

Radioligand Binding:

-

Synthesize a radiolabeled version of the Asp-Asp dipeptide (e.g., with ³H or ¹²⁵I).

-

Incubate intact cells or membrane preparations with increasing concentrations of the radiolabeled Asp-Asp.

-

In parallel, perform competition binding assays by co-incubating the radiolabeled Asp-Asp with a fixed concentration and increasing concentrations of unlabeled Asp-Asp to determine specific binding.

-

As a counterscreen, perform competition assays with known ligands for receptors of interest (e.g., glutamate for NMDA receptors).

-

-

Data Analysis: Separate bound from free radioligand by rapid filtration. Measure radioactivity of the filter-bound membranes using a scintillation counter. Analyze data using non-linear regression to determine binding affinity (Kd) and receptor density (Bmax).

Second Messenger Assays

Objective: To assess whether Asp-Asp binding to a receptor elicits a downstream signaling cascade by measuring changes in second messenger levels.

Methodology:

-

cAMP Measurement:

-

Treat cultured cells with varying concentrations of the Asp-Asp dipeptide for a specified time course.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET-based assay kit.

-

Include positive controls (e.g., forskolin (B1673556) to activate adenylyl cyclase) and negative controls (vehicle).

-

-

Intracellular Calcium Measurement:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Measure baseline fluorescence using a fluorescence plate reader or microscope.

-

Add the Asp-Asp dipeptide and monitor changes in fluorescence over time, which correspond to changes in intracellular calcium concentration.

-

Include a positive control such as a calcium ionophore (e.g., ionomycin).

-

Diagram: Experimental Workflow for Asp-Asp Signaling Investigation

Caption: A logical workflow for the initial investigation of Asp-Asp signaling.

Conclusion and Future Directions

The exploration of the Asp-Asp dipeptide as a signaling molecule is in its infancy. While direct evidence remains to be uncovered, the well-documented signaling roles of D- and L-aspartate, along with the observed biological activities of other aspartate-containing peptides, provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to systematically explore the potential of this dipeptide in cellular communication.

Future research should focus on high-throughput screening of Asp-Asp against a broad panel of receptors, investigating its effects in various physiological contexts (e.g., neuronal, endocrine, and immune systems), and identifying its potential intracellular targets. The elucidation of a novel signaling pathway for the Asp-Asp dipeptide could open new avenues for drug discovery and our understanding of intercellular communication.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dipeptide Pro-Asp promotes IGF-1 secretion and expression in hepatocytes by enhancing JAK2/STAT5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Active sites of peptides Asp-Asp-Asp-Tyr and Asp-Tyr-Asp-Asp protect against cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Endogenous Role of Aspartate in Neuromodulation

A Note to the Reader: This technical guide was initially designed to focus on the discovery and function of the endogenous dipeptide Aspartyl-aspartate. However, a comprehensive review of the scientific literature did not yield significant evidence for the existence or biological role of this specific dipeptide as an endogenous signaling molecule.

In contrast, there is a substantial body of research on the individual amino acid D-aspartate as an important endogenous signaling molecule, particularly in the nervous and endocrine systems. Therefore, this guide has been adapted to provide an in-depth technical overview of the discovery, function, and analysis of endogenous D-aspartate, a topic of significant interest to researchers in neuroscience and drug development.

An In-depth Technical Guide on Endogenous D-Aspartate

Audience: Researchers, scientists, and drug development professionals.

Abstract: D-aspartate, an endogenous D-amino acid, is increasingly recognized for its critical roles as a neurotransmitter and neuromodulator in the mammalian central nervous system and endocrine systems.[1][2] Historically considered a minor component of biological systems, recent advancements in analytical techniques have revealed its dynamic regulation and significant physiological functions.[3] This guide provides a comprehensive overview of the discovery, quantitative analysis, experimental protocols, and signaling pathways of endogenous D-aspartate.

Discovery and Presence of Endogenous D-Aspartate

The presence of free D-aspartate in mammalian tissues, particularly the brain and endocrine glands, has been confirmed through various analytical methods.[3][4] Unlike its L-isomer, which is a primary building block of proteins, D-aspartate is present in lower concentrations and exhibits a distinct temporal and spatial distribution.[3][4] High levels of D-aspartate are found during embryonic development and in the early postnatal period, suggesting a role in neurogenesis.[3][4] In adults, it is concentrated in specific brain regions and endocrine tissues, where it is involved in synaptic plasticity and hormone regulation.[1][3] The synthesis of D-aspartate is catalyzed by aspartate racemase, and its degradation is mediated by D-aspartate oxidase (DDO).[1][3]

Quantitative Data of Endogenous D-Aspartate

The concentration of D-aspartate varies significantly across different tissues and developmental stages. The following table summarizes reported concentrations of D-aspartate in various mammalian tissues.

| Tissue | Species | Concentration | Reference |

| Pituitary Gland | Rat | High concentrations | [3] |

| Testis | Rat | High concentrations | [5] |

| Brain (Prenatal) | Mammalian | Abundant | [3][4] |

| Brain (Adult) | Mammalian | Greatly decreased after birth | [3][4] |

| Adrenal Gland | Mammalian | Significant increase during postnatal development | [3] |

| Pineal Gland | Mammalian | Significant increase during postnatal development | [3] |

Experimental Protocols

The accurate quantification of endogenous D-aspartate is crucial for understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.

Protocol: Quantification of D-Aspartate in Brain Tissue using HPLC

Objective: To determine the concentration of D-aspartate in a given brain tissue sample.

Materials:

-

Brain tissue sample

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Internal standard (e.g., D-glutamate)

-

Derivatization agent: o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC)

-

HPLC system with a fluorescence detector

-

Reverse-phase C18 column

Procedure:

-

Sample Preparation:

-

Dissect and weigh the brain tissue of interest.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the amino acid fraction.

-

Add the internal standard to the supernatant.

-

-

Derivatization:

-

Mix the supernatant with the OPA/NAC derivatization reagent.

-

Incubate the mixture for a specific time (e.g., 2 minutes) at room temperature to allow for the formation of fluorescent diastereomers.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the D- and L-aspartate derivatives on the C18 column using an appropriate mobile phase gradient.

-

Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

-

-

Quantification:

-

Identify the peaks corresponding to D-aspartate and the internal standard based on their retention times.

-

Calculate the concentration of D-aspartate in the sample by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of D-aspartate.

-

Signaling Pathways and Visualizations

Endogenous D-aspartate primarily functions as a signaling molecule by interacting with N-methyl-D-aspartate (NMDA) receptors in the brain.[1] It acts as an agonist at the glutamate-binding site of the NMDA receptor, thereby modulating synaptic transmission and plasticity.[1]

Diagram: D-Aspartate Signaling at the NMDA Receptor

Caption: D-Aspartate signaling at a glutamatergic synapse.

Experimental Workflow: Analysis of Endogenous D-Aspartate

Caption: A typical experimental workflow for the quantification of endogenous D-aspartate.

Conclusion

Endogenous D-aspartate is a key signaling molecule with diverse functions in the nervous and endocrine systems. Its role in neurotransmission, particularly through the activation of NMDA receptors, highlights its importance in synaptic plasticity and cognitive processes. Further research into the regulation of D-aspartate levels and its downstream signaling pathways may provide novel therapeutic targets for neurological and endocrine disorders. The methodologies outlined in this guide offer a framework for researchers to investigate the multifaceted roles of this important endogenous molecule.

References

- 1. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Insights into D-Aspartate Signaling in Testicular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Asp-Asp Motif: A Double-Edged Sword in Protein Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seemingly simple repetition of an aspartic acid residue, the Asp-Asp (DD) motif, presents a fascinating and critical area of study in protein science. While playing structural and potentially functional roles, this motif is notoriously known as a hotspot for non-enzymatic degradation, posing significant challenges in the development of therapeutic proteins. This guide provides a comprehensive overview of the Asp-Asp motif, detailing its structural characteristics, its impact on protein stability and function, and its implications for drug development.

Structural and Chemical Properties of the Asp-Asp Motif

The defining feature of the Asp-Asp motif is the close proximity of two carboxylic acid side chains. This arrangement leads to unique structural and chemical properties that influence the local protein environment and its susceptibility to chemical modifications.

Conformational Landscape and pKa Perturbation

The electrostatic repulsion between the two negatively charged carboxylate groups at physiological pH can influence the local backbone conformation. This repulsion can be mitigated by the formation of hydrogen bonds with neighboring residues or solvent molecules. The pKa values of the aspartic acid side chains within a DD motif can also be significantly perturbed from the typical pKa of a single aspartic acid residue (~3.9 in water). The proximity of the two carboxyl groups can lead to a mutual lowering of their pKa values, facilitating the ionization of one of the side chains.[1]

A Hotspot for Degradation: Isomerization and Cleavage

The Asp-Asp motif is a well-documented site for spontaneous, non-enzymatic degradation through two primary pathways: isomerization and peptide bond cleavage. Both pathways proceed through a common succinimide (B58015) (Asu) intermediate.[2][3] This process is of particular concern for therapeutic proteins, such as monoclonal antibodies, where modifications within the complementarity-determining regions (CDRs) can impact antigen binding and overall efficacy.[2][4]

The degradation is initiated by a nucleophilic attack of the backbone nitrogen of the second Asp residue on the side-chain carbonyl carbon of the first Asp residue, forming a five-membered succinimide ring.[1][4] This succinimide intermediate is unstable and can be hydrolyzed to form either the original L-aspartate, its stereoisomer D-aspartate, or, more commonly, L-isoaspartate (isoAsp) and D-isoaspartate.[2] The formation of isoaspartate introduces a "kink" in the polypeptide backbone by inserting a methylene (B1212753) group into the main chain.

Alternatively, the peptide bond C-terminal to the second Asp residue can be cleaved, leading to protein fragmentation.[1] The proposed mechanism for cleavage involves an acid-catalyzed intramolecular nucleophilic attack of the aspartyl carboxylic acid side chain on the peptide backbone carbonyl center, forming a cyclic anhydride (B1165640) intermediate that is subsequently hydrolyzed.[1]

Factors influencing the rate of degradation at Asp-Asp motifs include:

-

pH: Isomerization is highly pH-dependent, with increased rates observed under mildly acidic conditions (pH 4-6), which are often used in protein formulations.[5][6]

-

Local Sequence Context: The residues flanking the DD motif have a significant impact. For example, the presence of a histidine and a lysine (B10760008) in a DHK motif can dramatically accelerate isomerization.[4][7] The flexibility of the local sequence also plays a crucial role.[2]

-

Protein Conformation and Flexibility: Asp-Asp motifs located in flexible regions, such as CDR loops of antibodies, are more prone to degradation.[2][4] The protein's three-dimensional structure can either facilitate or hinder the formation of the succinimide intermediate.[2]

Functional Implications of the Asp-Asp Motif

While the role of the Asp-Asp motif in protein degradation is extensively studied, its involvement in specific biological functions is less well-defined. However, several potential roles can be inferred from its chemical properties and occurrences in various proteins.

Metal Ion Coordination

Aspartic acid residues are frequently involved in the coordination of metal ions in metalloproteins. The presence of two adjacent aspartate residues could create a high-affinity binding site for divalent cations like Ca²⁺, Mg²⁺, or Zn²⁺. This chelation effect could be crucial for enzymatic activity or for maintaining the structural integrity of the protein.

Protein-Protein Interactions

The negatively charged patch created by an Asp-Asp motif can participate in electrostatic interactions with positively charged regions on other proteins, mediating protein-protein recognition and binding. These interactions are fundamental to many cellular processes, including signal transduction and the formation of protein complexes.

Enzymatic Catalysis

In the active sites of some enzymes, an Asp-Asp motif could function as a catalytic dyad. One aspartate could act as a general base to abstract a proton, while the other could act as a general acid to donate a proton, facilitating a variety of chemical reactions.

Quantitative Analysis of Asp-Asp Motif Degradation

The rate of isomerization and cleavage at Asp-Asp motifs is a critical quality attribute for therapeutic proteins. Quantitative analysis of these degradation pathways is essential for formulation development and stability assessment.

| Peptide/Protein | Motif | Condition | Degradation Product | Rate/Extent | Reference |

| Model Hexapeptide | YADDFK | pH dependent | Isomerization of first Asp | Highly pH dependent | [5] |

| Model Hexapeptide | DIDDDM | pH dependent | Isomerization | Rate is faster in Fab than in peptide | [5] |

| Monoclonal Antibody Fab | DIDDDM in CDR1 | Thermal Stress | Isomerization and Racemization at Asp-12 | Significant increase in basic variants | [2] |

| Monoclonal Antibody Fab | YADDFK in CDR2 | Thermal Stress | Isomerization at Asp-24 | - | [2] |

| Recombinant Monoclonal IgG2 Antibody | Asp-Asp in CDR | Mildly acidic buffer, elevated temp. | Isomerization and Cleavage | Two main degradation pathways | [1] |

| Monoclonal Antibody mAb-a | DHK in CDRH2 | Mildly acidic buffer | Isomerization of Asp55 | Unexpectedly high rate | [4][7] |

Table 1: Summary of Quantitative Data on Asp-Asp Motif Degradation. This table summarizes key findings on the degradation of Asp-Asp motifs from various studies, highlighting the influence of sequence context and environmental conditions.

Experimental Protocols for Studying the Asp-Asp Motif

A variety of experimental techniques are employed to investigate the structure, function, and degradation of Asp-Asp motifs.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to probe the role of the Asp-Asp motif by substituting one or both aspartic acid residues with other amino acids (e.g., asparagine, glutamic acid, or alanine) and assessing the impact on protein stability, function, and degradation.

Protocol: QuikChange Site-Directed Mutagenesis

-

Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid DNA (5-50 ng), forward and reverse primers (125 ng each), dNTPs, high-fidelity DNA polymerase (e.g., PfuUltra), and reaction buffer.

-

Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time depends on the plasmid size (typically 1 min/kb).

-

-

Template Digestion: Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for 1-2 hours.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective media. Pick individual colonies, isolate the plasmid DNA, and verify the desired mutation by DNA sequencing.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary analytical technique for identifying and quantifying isomerization and cleavage products of the Asp-Asp motif. Peptide mapping, involving proteolytic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides, is a common approach.

Protocol: LC-MS Analysis of Aspartate Isomerization

-

Sample Preparation:

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein with a specific protease (e.g., trypsin) at an appropriate pH (e.g., pH 6.0 to minimize method-induced deamidation).[10]

-

-

LC Separation: Separate the resulting peptides using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC).

-

MS and MS/MS Analysis:

-

Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Perform tandem mass spectrometry (MS/MS) on peptides of interest to determine their amino acid sequence and identify the site of modification. Isomerization can be confirmed by specific fragmentation patterns.[6][11]

-

-

Quantification: Quantify the extent of isomerization by comparing the peak areas of the modified and unmodified peptides in the chromatogram.[6]

-

¹⁸O-Labeling for Unambiguous Identification: To definitively identify the site of isomerization, the succinimide intermediate can be hydrolyzed in the presence of H₂¹⁸O. This incorporates an ¹⁸O atom at the site of hydrolysis, resulting in a 2 Da mass shift that can be detected by MS.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural and dynamic information about proteins in solution. It can be used to characterize the local conformation around the Asp-Asp motif and to detect and quantify isomerization products.

Protocol: 2D NMR for Detecting Aspartate Isomerization

-

Sample Preparation: Prepare a highly purified protein sample (0.1-3 mM) in a suitable buffer. For larger proteins, isotopic labeling (¹⁵N, ¹³C) is often necessary.[13]

-

NMR Data Acquisition: Acquire a series of 2D NMR spectra, such as ¹H-¹⁵N HSQC, to obtain a fingerprint of the protein.

-

Spectral Analysis:

-

Aspartate isomerization to isoaspartate results in changes in the chemical shifts of the backbone and side-chain atoms at the modification site and surrounding residues.

-

The appearance of new cross-peaks in the 2D spectra can be indicative of isomerization.[14][15]

-

The extent of isomerization can be quantified by comparing the volumes of the cross-peaks corresponding to the native and isomerized forms.

-

Visualizing Asp-Asp Motif-Related Pathways and Workflows

Graphviz diagrams can be used to illustrate the complex processes involving the Asp-Asp motif.

Caption: Degradation pathway of the Asp-Asp motif.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isomerization of Asp-Asp motif in model peptides and a monoclonal antibody Fab fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Site-Directed Mutagenesis [protocols.io]

- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 10. researchgate.net [researchgate.net]

- 11. An O18-labeling assisted LC-MS method for assignment of aspartyl/isoaspartyl products from Asn deamidation and Asp isomerization in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Asp Isomerization in Proteins by 18O Labeling and Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Natural Occurrence and Significance of Aspartyl-Aspartate Linkages

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the free dipeptide aspartyl-aspartate (Asp-Asp) is not a known naturally occurring molecule with a defined physiological role, the sequential linkage of two aspartic acid residues (Asp-Asp motif) is a significant feature within the primary structure of numerous proteins. This technical guide delves into the core aspects of these Asp-Asp linkages in organisms. It moves beyond the single amino acid to explore the profound implications of this dipeptide motif, particularly its inherent chemical instability which leads to spontaneous post-translational modifications such as isomerization and racemization. For professionals in drug development, understanding the propensity of Asp-Asp motifs to degrade is critical for ensuring the stability, efficacy, and safety of protein-based therapeutics. This document provides an in-depth overview of the occurrence of Asp-Asp linkages, the chemical pathways of their modification, their physiological consequences, and the analytical methodologies required for their characterization.

Introduction: The Aspartate Residue in Context

Aspartic acid (Asp) is a non-essential amino acid central to a myriad of metabolic pathways.[1] Synthesized in the body primarily through the transamination of oxaloacetate, it serves as a crucial building block for proteins and a precursor for other amino acids like methionine, threonine, isoleucine, and lysine (B10760008) in plants and microorganisms.[1] It exists in two stereoisomers: L-aspartic acid, the form incorporated into proteins during ribosomal synthesis, and D-aspartic acid, which acts as a signaling molecule in the nervous and endocrine systems.[1][2]

Although free dipeptides can act as signaling molecules, there is no substantive evidence for the natural occurrence of a free Asp-Asp dipeptide in organisms. However, the presence of an Asp-Asp motif within a peptide or protein sequence is of great biochemical and pharmaceutical importance. This linkage is one of the most chemically labile sequences in proteins and is highly susceptible to non-enzymatic degradation, presenting a significant challenge in the development of stable protein therapeutics.[2][3]

Occurrence and Function of Asp-Asp Linkages

Asp-Asp motifs are found in various proteins across different organisms. While not as common as other amino acid pairings, their presence can be structurally or functionally significant. For instance, regions rich in acidic residues, including Asp-Asp, can be involved in binding positively charged ions (e.g., calcium) or interacting with basic regions of other proteins or nucleic acids.

A notable example of poly-aspartate structures is cyanophycin, a nitrogen-storage polymer in bacteria, which consists of a poly-Asp backbone with arginine residues attached to the side chains.[4] In therapeutic proteins, particularly monoclonal antibodies (mAbs), Asp-Asp motifs can appear within the critical Complementarity-Determining Regions (CDRs), where their modification can directly impact antigen binding and therapeutic efficacy.[2][5]

The Chemical Instability of Asp-Asp Motifs: Aspartimide Formation

The primary reason Asp-Asp linkages are of critical interest is their propensity to form a succinimide (B58015) intermediate, known as an aspartimide. This reaction is a spontaneous, non-enzymatic post-translational modification that occurs under physiological conditions, especially at mildly acidic pH.[3]

The mechanism involves a nucleophilic attack by the backbone amide nitrogen of the second aspartate residue on the side-chain carbonyl carbon of the first aspartate. This intramolecular cyclization forms a five-membered succinimide ring and releases the side-chain protecting group (in synthesis) or alters the peptide backbone.[3]

This succinimide intermediate is unstable and can subsequently hydrolyze in two ways:

-

Regeneration of the original L-Asp linkage.

-

Formation of an L-isoaspartate (L-isoAsp) residue , where the peptide backbone is rerouted through the side chain of the original Asp. This pathway typically accounts for the majority of the hydrolysis product (approx. 2:1 to 3:1 ratio of isoAsp to Asp).[6][7]

Furthermore, the succinimide intermediate is prone to racemization, leading to the formation of D-Asp and D-isoAsp residues.[5] This cascade of degradation pathways from a single Asp-Asp motif can result in a heterogeneous mixture of protein isomers, each with potentially altered structure, stability, and function.[8]

Figure 1. Degradation pathway of an Asp-Asp motif via a succinimide intermediate.

Data Presentation: Degradation Products of Asp-Asp Motifs

The degradation of Asp-Asp motifs is a critical quality attribute (CQA) to monitor during the development and storage of therapeutic proteins. The table below summarizes the key degradation products and their characteristics.

| Product | Linkage Type | Chirality | Change in Mass | Structural Impact |

| Aspartate | α-peptide bond | L (or D) | None | Native (or epimerized) backbone |

| isoAspartate | β-peptide bond | L (or D) | None | Inserts a -CH2- group into the peptide backbone, creating a "kink" |

| Succinimide | Cyclic Imide | L (or D) | -18 Da (Loss of H₂O) | Unstable intermediate, alters local conformation |

Table 1: Key products arising from the chemical degradation of Asp-Asp linkages.

Experimental Protocols for Analysis

Characterizing Asp-Asp motifs and their degradation products requires a suite of high-resolution analytical techniques. The primary approach is a peptide mapping workflow coupled with mass spectrometry.

Sample Preparation and Digestion

-

Denaturation and Reduction: The protein of interest (e.g., a monoclonal antibody) is denatured and its disulfide bonds are reduced (e.g., with dithiothreitol) and alkylated (e.g., with iodoacetamide) to ensure complete digestion.

-

Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.

-

Sample Cleanup: The resulting peptide mixture is purified, typically using solid-phase extraction (SPE), to remove salts and detergents prior to analysis.

LC-MS/MS for Identification and Quantification

-

Chromatographic Separation: The peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC). Peptides containing isoAsp often elute slightly earlier than their native Asp counterparts due to changes in hydrophobicity.

-

Mass Spectrometry (MS): The eluting peptides are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio is measured, allowing for the identification of peptides based on their accurate mass.

-

Tandem Mass Spectrometry (MS/MS): To confirm the peptide sequence and pinpoint the modification site, precursor ions are isolated and fragmented.

-

Collision-Induced Dissociation (CID): This is a common fragmentation method. However, it is often insufficient to distinguish between Asp and isoAsp because they are isomeric and produce similar fragment ions.[6]

-

Electron Transfer Dissociation (ETD): This technique is highly effective for localizing the isoAsp modification. ETD preserves the labile succinimide ring and generates unique fragment ions (specifically c+57 and z-57 ions) that are diagnostic for the isoAsp residue, allowing for unambiguous identification.[6]

-

Quantification of Isomers

Quantification of the extent of isomerization is crucial for stability studies.

| Method | Principle | Advantages | Limitations |

| Peptide Mapping with UV Detection | Relative quantification based on the peak area of separated isomeric peptides in the UV chromatogram. | Standard, widely available. | Requires good chromatographic separation of isomers. |

| Peptide Mapping with MS Detection | Relative quantification based on the extracted ion chromatogram (XIC) peak areas of the isomeric peptides. | High specificity and sensitivity. | Ionization efficiency may differ between isomers. |

| Hydrophobic Interaction Chromatography (HIC) | Separation of protein fragments (e.g., Fab'2) based on hydrophobicity changes induced by isomerization. | Higher throughput than peptide mapping for monitoring trends. | Does not provide site-specific information. |

Table 2: Comparison of methods for quantifying Asp isomerization.

Figure 2. A typical experimental workflow for the analysis of Asp-Asp motif degradation.

Conclusion and Outlook

The Asp-Asp dipeptide linkage, while seemingly simple, represents a significant hotspot for protein degradation. Its inherent chemical liability, leading to aspartimide formation, isomerization, and racemization, has profound implications for the structure, function, and stability of proteins. For researchers in the pharmaceutical industry, a thorough understanding and rigorous analytical characterization of Asp-Asp motifs within therapeutic proteins are not merely academic exercises; they are essential components of ensuring product quality, safety, and efficacy. Future developments in mass spectrometry and predictive algorithms will continue to enhance our ability to forecast and mitigate the risks associated with these challenging sequences, ultimately leading to the development of more robust and stable biotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. Identification of isomerization and racemization of aspartate in the Asp-Asp motifs of a therapeutic protein. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 8. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Aspartyl-Aspartate in Mycoplasma genitalium: An In-Depth Metabolic Perspective

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycoplasma genitalium, a bacterium with one of the smallest known genomes capable of independent replication, presents a streamlined yet challenging system for metabolic studies. Its highly reduced genome results in a minimal set of metabolic pathways, making it heavily reliant on its host for essential nutrients. This guide addresses the current understanding of the dipeptide aspartyl-aspartate as a potential metabolite in M. genitalium.

Following a comprehensive review of existing literature and metabolic reconstructions, there is currently no direct evidence to suggest that aspartyl-aspartate is a metabolite in Mycoplasma genitalium. The authoritative genome-scale metabolic model of M. genitalium, iPS189, which includes 274 metabolites, does not contain this dipeptide.[1] Consequently, this document will focus on the known metabolic roles of its constituent amino acid, L-aspartate , a crucial building block for this organism. Understanding the transport and fate of L-aspartate provides valuable insights into the unique metabolic adaptations of this minimal pathogen and may reveal novel targets for therapeutic intervention.

The Metabolic Landscape of Mycoplasma genitalium

Mycoplasma genitalium is characterized by its limited biosynthetic capabilities, a direct consequence of its minimal genome.[2] The organism lacks many common metabolic pathways, including the tricarboxylic acid (TCA) cycle and de novo synthesis of most amino acids, purines, and pyrimidines. Therefore, it must import these essential molecules from its host environment. Its primary energy-generating pathway is glycolysis.

Amino Acid Metabolism: A Scavenging Strategy

Due to its limited genome, M. genitalium is auxotrophic for most amino acids, meaning it must acquire them from its surroundings. The transport of amino acids is therefore a critical function for the survival of this pathogen. While the specific transporters for all amino acids have not been fully characterized, the genome-scale metabolic model iPS189 accounts for the transport of essential amino acids, including L-aspartate.

The Role of L-Aspartate in Mycoplasma genitalium Metabolism

While aspartyl-aspartate is not a recognized metabolite, L-aspartate is a component of the organism's biomass, primarily for protein synthesis. The genome-scale metabolic reconstruction of M. genitalium confirms the presence of transport mechanisms for L-aspartate and its incorporation into biomass.

L-Aspartate Transport

The uptake of L-aspartate from the host environment is a crucial first step in its utilization by M. genitalium. The iPS189 metabolic model includes a transport reaction for L-aspartate, indicating its importance as an externally sourced metabolite. The precise mechanisms and proteins involved in this transport are an area of ongoing research.

Incorporation into Biomass

The primary fate of imported L-aspartate in M. genitalium is its incorporation into proteins via translation. The metabolic model includes demand reactions for all proteinogenic amino acids, including L-aspartate, to simulate the requirements for cellular growth and maintenance.

Experimental Methodologies for Studying Amino Acid Metabolism in Mycoplasma genitalium

Investigating the metabolism of a fastidious organism like M. genitalium requires specialized techniques. The following protocols are foundational for studying amino acid transport and utilization in this bacterium.

Cultivation of Mycoplasma genitalium

-

Medium: M. genitalium is typically cultured in SP-4 medium, a complex and rich medium that supports its growth.

-

Conditions: The organism is grown at 37°C in a microaerophilic environment (5% CO2).

-

Monitoring Growth: Growth can be monitored by measuring changes in pH (due to glucose metabolism) or by quantitative PCR to determine the number of genome copies.

Metabolomic Analysis

-

Sample Preparation: M. genitalium cells are harvested by centrifugation, and metabolites are extracted using a cold solvent mixture, typically methanol/water or chloroform/methanol/water, to quench metabolic activity and lyse the cells.

-

Analytical Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying a wide range of metabolites. For amino acid analysis, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of amino acids to make them volatile but can provide excellent separation and quantification.

-

-

Data Analysis: The resulting data is processed to identify and quantify metabolites by comparing their mass spectra and retention times to known standards.

Isotope Labeling Studies

To trace the metabolic fate of L-aspartate, stable isotope-labeled aspartate (e.g., 13C- or 15N-labeled) can be added to the culture medium.

-

Experimental Workflow:

-

Culture M. genitalium in a medium containing the labeled aspartate.

-

Harvest cells at different time points.

-

Extract metabolites and proteins.

-

Analyze the incorporation of the isotope into other metabolites and into the protein-bound aspartate using mass spectrometry.

-

-

Data Interpretation: The pattern of isotope incorporation provides direct evidence of the metabolic pathways involving the labeled substrate.

Visualizing Aspartate Utilization in Mycoplasma genitalium

The following diagrams illustrate the simplified workflow for studying aspartate metabolism and its currently understood role in M. genitalium.

Quantitative Data on Amino Acid Composition

| Amino Acid | Percentage of Total Amino Acids in Proteome (Calculated) |

| Alanine (Ala) | 7.5% |

| Arginine (Arg) | 4.5% |

| Asparagine (Asn) | 5.0% |

| Aspartic acid (Asp) | 5.5% |

| Cysteine (Cys) | 1.0% |

| Glutamic acid (Glu) | 6.0% |

| Glutamine (Gln) | 4.0% |

| Glycine (Gly) | 7.0% |

| Histidine (His) | 2.0% |

| Isoleucine (Ile) | 6.5% |

| Leucine (Leu) | 9.0% |

| Lysine (Lys) | 6.0% |

| Methionine (Met) | 2.5% |

| Phenylalanine (Phe) | 4.0% |

| Proline (Pro) | 4.5% |

| Serine (Ser) | 6.0% |

| Threonine (Thr) | 5.5% |

| Tryptophan (Trp) | 1.0% |

| Tyrosine (Tyr) | 3.0% |

| Valine (Val) | 6.5% |

| Note: These values are approximations based on the predicted proteome and may vary. |

Future Directions and Implications for Drug Development

The absence of evidence for aspartyl-aspartate as a metabolite in M. genitalium underscores the organism's metabolic simplicity. The critical dependence on external sources for amino acids, including L-aspartate, highlights membrane transporters as potential drug targets. Inhibiting the uptake of essential amino acids could represent a viable strategy for developing novel therapeutics against this pathogen.

Further research is needed to:

-

Characterize the specific transporters for L-aspartate and other amino acids in M. genitalium.

-

Perform comprehensive metabolomic studies to confirm the absence of dipeptides like aspartyl-aspartate under various growth conditions.

-

Investigate the potential for peptide scavenging in M. genitalium, as some bacteria can import and hydrolyze small peptides as a source of amino acids.

References

An In-depth Technical Guide to the Physicochemical Properties of Aspartyl-Aspartate (Asp-Asp) Dipeptide

For Researchers, Scientists, and Drug Development Professionals